2-chloro-N-(2-ethoxyphenyl)benzamide
Description
2-Chloro-N-(2-ethoxyphenyl)benzamide is a benzamide derivative characterized by a 2-chlorobenzoyl group linked to a 2-ethoxyaniline moiety via an amide bond. The ethoxy group at the ortho position of the aniline ring may influence solubility, conformational stability, and target binding, as seen in related compounds .
Properties
Molecular Formula |
C15H14ClNO2 |
|---|---|
Molecular Weight |
275.73 g/mol |
IUPAC Name |
2-chloro-N-(2-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C15H14ClNO2/c1-2-19-14-10-6-5-9-13(14)17-15(18)11-7-3-4-8-12(11)16/h3-10H,2H2,1H3,(H,17,18) |
InChI Key |
HCVDSRIMWPYNSE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Substituents on the benzamide scaffold significantly impact physical properties. The table below compares 2-chloro-N-(2-ethoxyphenyl)benzamide with pyrimidinyl-substituted analogs (from ) and other derivatives:
Key Observations :
- Pyrimidinyl-substituted analogs (e.g., 14–19 ) exhibit higher melting points (126–167°C) compared to ethoxyphenyl derivatives, likely due to increased rigidity and halogen-mediated crystal packing .
- The ethoxy group in 2-ethoxyphenyl derivatives may reduce crystallinity but improve solubility in lipophilic environments, as seen in AS-4370 (), a gastrokinetic agent with an ethoxy substituent .
Conformational Analysis
- Ortho-Substituent Effects : In 2-chloro-N-(2-methylphenyl)benzamide, the ortho-methyl group adopts a syn conformation relative to the N–H bond, whereas meta-substituents favor anti conformations. Similarly, the ethoxy group in 2-ethoxyphenyl derivatives likely stabilizes specific conformations through steric and electronic effects .
- Amide Bond Geometry : The trans configuration of the amide bond (C=O and N–H groups) is conserved across benzamide derivatives, including 2-chloro-N-(2,6-dichlorophenyl)benzamide, as confirmed by X-ray crystallography .
Stability and Computational Insights
- Hydrogen Bonding : Chloro and bromo analogs (e.g., 2-chloro-N-(pyrazol-4-yl)benzamide vs. bromo analogs) show similar hydrogen bonding patterns, but chloro derivatives exhibit greater thermal stability due to stronger C–Cl dipole interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
